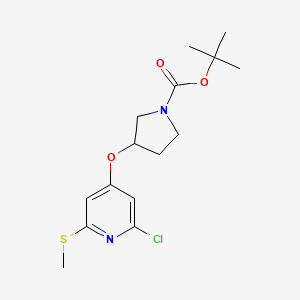

Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine-carboxylate derivative featuring a substituted pyridine ring. Key structural attributes include:

- Pyridine ring substituents: A chlorine atom at position 2 and a methylsulfanyl group at position 4.

- Pyrrolidine moiety: An oxygen-linked bridge at position 3 of the pyrrolidine ring, with a tert-butyl carboxylate group at position 1.

Properties

Molecular Formula |

C15H21ClN2O3S |

|---|---|

Molecular Weight |

344.9 g/mol |

IUPAC Name |

tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21ClN2O3S/c1-15(2,3)21-14(19)18-6-5-10(9-18)20-11-7-12(16)17-13(8-11)22-4/h7-8,10H,5-6,9H2,1-4H3 |

InChI Key |

DQSYEBAPSZGWAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC(=C2)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridine moiety. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

The pyridine ring’s substitution pattern critically determines physicochemical and biological behavior. Below is a comparative analysis with analogs from the Catalog of Pyridine Compounds (2017):

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2-Cl and 6-SMe groups in the target compound contrast with the 2-F (electronegative) and 6-pyrrolidinyl (bulky, hydrogen-bonding) groups in the fluorinated analog .

- Solubility : The hydroxymethyl group in the fluorinated analog enhances hydrophilicity, whereas the tert-butyl carboxylate in the target compound promotes lipophilicity.

NMR Spectral Comparisons

Evidence from Molecules (2014) highlights how substituent changes affect chemical shifts in structurally related compounds :

- Regions of divergence : In analogs with substitutions at pyridine positions 2 and 6, NMR chemical shifts in regions corresponding to protons near these positions (e.g., pyrrolidine-oxy bridges) show significant variability. For example:

- The 2-Cl group in the target compound deshields adjacent protons, causing downfield shifts compared to 2-F analogs.

- Methylsulfanyl (SMe) groups induce distinct shielding effects vs. methoxy (OMe) or iodo substituents due to differences in electronegativity and polarizability.

Crystallographic and Conformational Analysis

Structural studies using SHELX and ORTEP have elucidated hydrogen-bonding patterns and molecular conformations in related compounds:

Reactivity and Metabolic Pathways

- Electrophilic intermediates : The 2-Cl group may form reactive arene oxides, which GST enzymes could detoxify via glutathione conjugation. This contrasts with 2-F analogs, where fluoride’s electronegativity stabilizes intermediates.

- Methylsulfanyl vs.

Lumping Strategy in Chemical Modeling

As per , compounds with analogous pyrrolidine-carboxylate scaffolds and pyridine substituents are often "lumped" into surrogate categories for reaction modeling :

- Shared reactivity : The target compound and its analogs may undergo similar nucleophilic aromatic substitution (SNAr) at the 2-position due to the electron-withdrawing substituents.

- Degradation pathways : Lumped models predict comparable stability under acidic/basic conditions, driven by the tert-butyl carboxylate’s hydrolytic sensitivity.

Biological Activity

Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

- Molecular Weight : 299.82 g/mol

- CAS Number : Not specifically listed in the provided data, but related compounds can be referenced for synthesis and activity studies.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring suggests potential interactions with neurotransmitter systems, particularly those related to cholinergic and dopaminergic signaling.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, pyridine derivatives have shown activity against a range of bacteria and fungi, which may extend to this compound as well.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrrolidine derivatives. This compound may inhibit pro-inflammatory cytokines, thus contributing to reduced inflammation in various models.

Case Studies

-

In Vivo Studies

In a study examining the effects of related pyridine compounds on inflammation, it was found that administration led to significant reductions in inflammatory markers in animal models. The specific pathways influenced by these compounds were identified as critical in mediating their effects. -

Cell Culture Experiments

Cell lines treated with this compound exhibited altered proliferation rates and apoptosis markers, suggesting potential applications in cancer research.

Data Tables

| Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity in cancer cells | Induction of apoptosis |

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). The chlorinated pyridine moiety enhances lipophilicity, potentially improving bioavailability and efficacy.

Synthesis Pathways

The synthesis typically involves multi-step reactions starting from commercially available precursors. The introduction of the chlorinated pyridine group is crucial for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.